molecular formula C7H4BrFN2 B2727637 4-Amino-2-bromo-5-fluorobenzonitrile CAS No. 1850856-63-1

4-Amino-2-bromo-5-fluorobenzonitrile

Cat. No.: B2727637
CAS No.: 1850856-63-1
M. Wt: 215.025
InChI Key: HNUZEAZKDCEPDP-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluorobenzonitrile, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane, and nitration using concentrated sulfuric acid and sodium nitrite .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-fluorobenzonitrile depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromo-5-fluorobenzonitrile is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (amino) groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-amino-2-bromo-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUZEAZKDCEPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850856-63-1
Record name 4-amino-2-bromo-5-fluorobenzonitrile
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